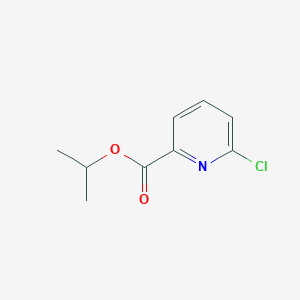
propan-2-yl 6-chloropyridine-2-carboxylate
描述
propan-2-yl 6-chloropyridine-2-carboxylate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of isopropyl 2-chloropyrid-6-ylcarboxylate typically involves the reaction of trichloromethylpyridine with isopropanol in the presence of a base. The process can be summarized as follows:
Heating a mixture: A mixture of trichloromethylpyridine and concentrated sulfuric acid is heated to a temperature range of 110°C to 160°C.
Reaction with isopropanol: The intermediate product obtained from the first step is then reacted with isopropanol, optionally in the presence of a solvent and/or a base.
Industrial Production Methods
Industrial production of isopropyl 2-chloropyrid-6-ylcarboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting product is often used without further purification for subsequent chemical processes .
化学反应分析
Types of Reactions
propan-2-yl 6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isopropyl 2-chloropyrid-6-ylcarboxylate with different functional groups .
科学研究应用
propan-2-yl 6-chloropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of isopropyl 2-chloropyrid-6-ylcarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Isopropyl butyrate: Another ester with similar structural features but different chemical properties.
Ethyl acetate: A commonly used ester with different functional groups and applications.
Uniqueness
propan-2-yl 6-chloropyridine-2-carboxylate is unique due to its chlorine atom and pyridine ring, which confer specific reactivity and properties not found in other esters. This makes it valuable for specialized chemical and industrial applications .
属性
CAS 编号 |
220969-59-5 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC 名称 |
propan-2-yl 6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
InChI 键 |
GQVJFDDVZQTLGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=NC(=CC=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
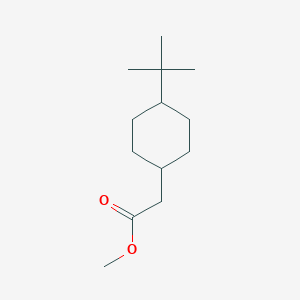
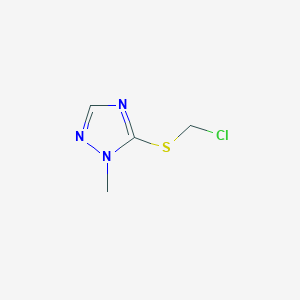
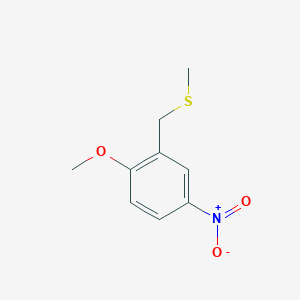
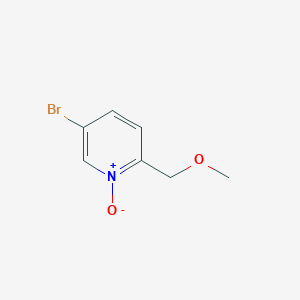

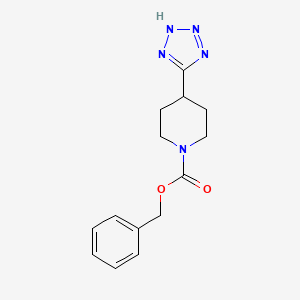
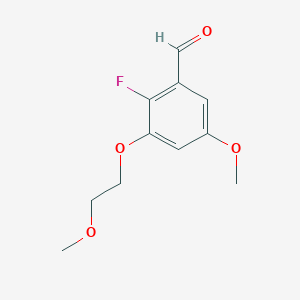
![Methyl (S)-2-(2-bromo-7-(4-chlorophenyl)-5-methylbenzo[d]thiazol-6-yl)-2-(tert-butoxy)acetate](/img/structure/B8315649.png)
![1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione](/img/structure/B8315652.png)
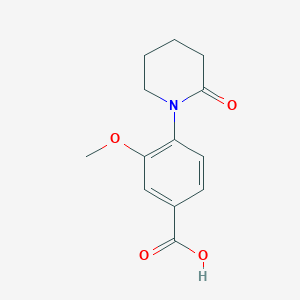
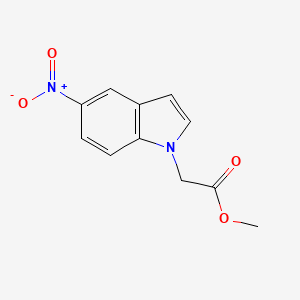
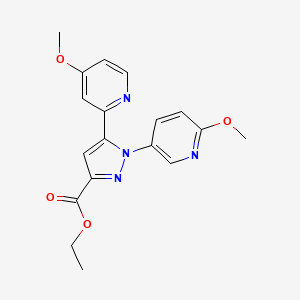
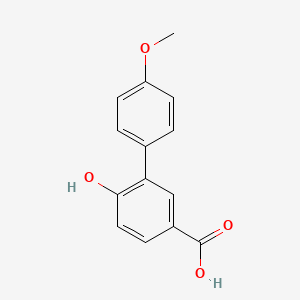
![1-[2-(1-Methylethylamino)-3-pyrazinyl]piperazine](/img/structure/B8315691.png)
